Ethyl 4-hydroxybutanoate

Vue d'ensemble

Description

Ethyl 4-hydroxybutanoate is a metabolite found in or produced by Saccharomyces cerevisiae . It is renowned for its widespread usage in pharmaceuticals, fragrances, and food additives . It is an intermediate that can be harnessed in the synthesis of numerous drugs, such as anti-inflammatory and anti-cancer agents, making them all the more potent .

Synthesis Analysis

The synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate (ECHB) by asymmetric reduction of ethyl 4-chloroacetoacetate (ECAA) using fabG-homologues was studied . Beta-Ketoacyl-acyl carrier protein reductases from both Escherichia coli and Bacillus subtilis, which are components of type II fatty acid synthase, could reduce ECAA to (S)-ECHB with 94-98% ee .

Molecular Structure Analysis

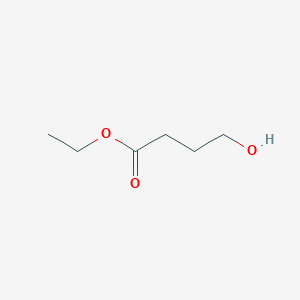

The molecular formula of Ethyl 4-hydroxybutanoate is C6H12O3 . The IUPAC name is ethyl 4-hydroxybutanoate . The InChI is InChI=1S/C6H12O3/c1-2-9-6 (8)4-3-5-7/h7H,2-5H2,1H3 . The Canonical SMILES is CCOC(=O)CCCO .

Chemical Reactions Analysis

Ethyl 4-hydroxybutanoate is involved in various chemical reactions. For instance, commercially-available 4-hydroxy-butanoic acid ethyl ester 37 is treated with DHP and CSA, or with DHP, TsOH, and pyridine to provide ester 38.

Physical And Chemical Properties Analysis

The molecular weight of Ethyl 4-hydroxybutanoate is 132.16 g/mol . The XLogP3-AA is 0.1 . It has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . The rotatable bond count is 5 . The exact mass is 132.078644241 g/mol . The topological polar surface area is 46.5 Ų . The heavy atom count is 9 .

Applications De Recherche Scientifique

Pharmaceutical Synthesis

Ethyl 4-hydroxybutanoate is a key intermediate in the synthesis of various pharmaceutical compounds. For instance, it is used in the production of Atorvastatin , a widely prescribed cholesterol-lowering drug . The compound’s ability to form esters makes it valuable for creating different drug molecules that can inhibit enzymes or act as active pharmaceutical ingredients.

Aroma and Flavor Industry

In the food and beverage industry, Ethyl 4-hydroxybutanoate contributes to the aroma profile of wines and other alcoholic beverages. It imparts a fruity and buttery note, which is desirable in many wine varieties . The compound’s volatility and stability under various conditions make it suitable for flavor enhancement.

Chiral Building Blocks

The compound serves as a chiral building block in organic synthesis. Its enantiomers can be used to produce optically active substances, which are crucial for creating drugs with specific desired effects on biological systems . The stereochemistry of Ethyl 4-hydroxybutanoate is particularly important in synthesizing enantiomerically pure pharmaceuticals.

Analytical Chemistry

In analytical chemistry, Ethyl 4-hydroxybutanoate is used as a standard or reference compound in gas chromatography and mass spectrometry. Its well-defined retention indices and mass spectral data provide a basis for identifying and quantifying similar compounds in complex mixtures .

Safety And Hazards

When handling Ethyl 4-hydroxybutanoate, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised . All sources of ignition should be removed and personnel should be evacuated to safe areas . People should be kept away from and upwind of spill/leak .

Orientations Futures

As Ethyl 4-hydroxybutanoate is a metabolite found in or produced by Saccharomyces cerevisiae , and is used in the synthesis of numerous drugs , future research could focus on exploring its potential applications in pharmaceuticals and other industries. Further studies could also investigate its synthesis process to improve efficiency and yield.

Propriétés

IUPAC Name |

ethyl 4-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-2-9-6(8)4-3-5-7/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPJVXQBVHCUCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20326810 | |

| Record name | ethyl 4-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-hydroxybutanoate | |

CAS RN |

999-10-0 | |

| Record name | ethyl 4-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine](/img/structure/B1330694.png)